6-Chloro-2-fluoro-3-methoxybenzoic acid
Overview
Description
6-Chloro-2-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . This compound is characterized by the presence of a chloro, fluoro, and methoxy group attached to a benzoic acid core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of 6-Chloro-2-fluoro-3-methoxybenzoic acid often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a common reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoic acids, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
6-Chloro-2-fluoro-3-methoxybenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-3-methoxybenzoic acid: Similar structure with the chloro and fluoro groups in different positions.
2-Fluoro-3-methylbenzoic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-2-fluoro-3-methoxybenzoic acid is unique due to its specific combination of chloro, fluoro, and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBOXBUSYYCBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397401 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-58-7 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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